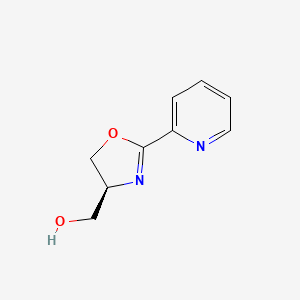
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol is a chiral compound that features a pyridine ring and an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol typically involves the cyclization of an amino alcohol with a carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the oxazoline ring. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2-carboxaldehyde, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol: The enantiomer of the compound with different stereochemistry.
2-(Pyridin-2-YL)ethanol: A structurally similar compound lacking the oxazoline ring.
4,5-Dihydrooxazole: A simpler compound containing only the oxazoline ring.
Uniqueness
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol is unique due to its chiral nature and the presence of both pyridine and oxazoline rings. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral ligand in coordination chemistry.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
[(4S)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,7,12H,5-6H2/t7-/m0/s1 |
Clave InChI |
CIXRVJOKGHDAMJ-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=CC=CC=N2)CO |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


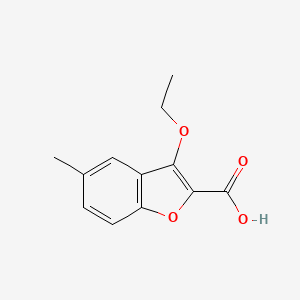
![4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine](/img/structure/B11776499.png)
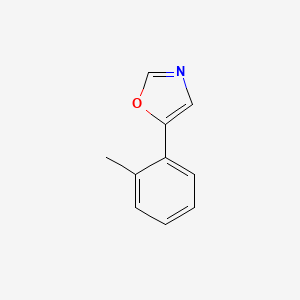
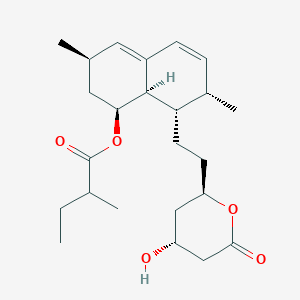

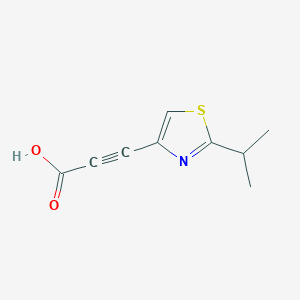
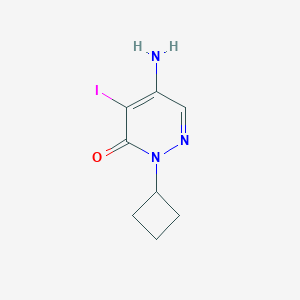
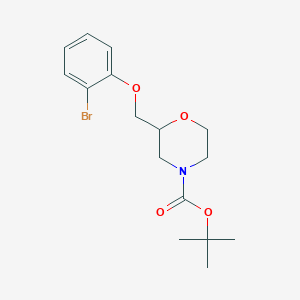
![N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide](/img/structure/B11776541.png)
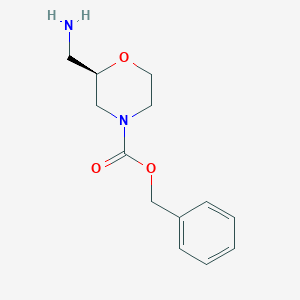
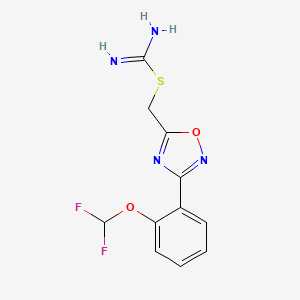
![(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776553.png)
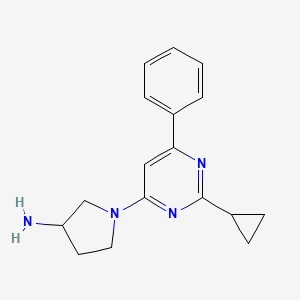
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile](/img/structure/B11776559.png)
